Bienvenue dans la boutique en ligne BenchChem!

6-(piperidinosulfonyl)-2H-chromen-2-one

Type 2 Diabetes Mellitus Postprandial Hyperglycemia α-Glucosidase Inhibitors

6-(Piperidinosulfonyl)-2H-chromen-2-one (CAS 105125-37-9) is a synthetic coumarin-sulfonamide hybrid with a molecular weight of 293.34 g/mol and a computed LogP of 1.9, indicating balanced lipophilicity for drug-likeness. The compound features a 2H-chromen-2-one (coumarin) core functionalized at the 6-position with a piperidin-1-ylsulfonyl group.

Molecular Formula C14H15NO4S
Molecular Weight 293.34 g/mol
CAS No. 105125-37-9
Cat. No. B5758129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(piperidinosulfonyl)-2H-chromen-2-one
CAS105125-37-9
Molecular FormulaC14H15NO4S
Molecular Weight293.34 g/mol
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3
InChIInChI=1S/C14H15NO4S/c16-14-7-4-11-10-12(5-6-13(11)19-14)20(17,18)15-8-2-1-3-9-15/h4-7,10H,1-3,8-9H2
InChIKeyWUFNZVBFHMJKBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Piperidinosulfonyl)-2H-chromen-2-one (CAS 105125-37-9): A Multi-target Coumarin Scaffold for Metabolic Disease Research


6-(Piperidinosulfonyl)-2H-chromen-2-one (CAS 105125-37-9) is a synthetic coumarin-sulfonamide hybrid with a molecular weight of 293.34 g/mol and a computed LogP of 1.9, indicating balanced lipophilicity for drug-likeness [1]. The compound features a 2H-chromen-2-one (coumarin) core functionalized at the 6-position with a piperidin-1-ylsulfonyl group. Structurally related 6-(piperidin-1-ylsulfonyl)-2H-chromenes have been reported as potent inhibitors of α-glucosidase and α-amylase, as well as agonists of PPAR-γ, positions this chemotype as a versatile starting point for multi-target anti-diabetic drug discovery programs [2].

Why Generic Coumarin or Sulfonamide Analogs Cannot Substitute for 6-(piperidinosulfonyl)-2H-chromen-2-one in Diabetes Programs


The therapeutic and pharmacological profile of 6-(piperidinosulfonyl)-2H-chromen-2-one arises from the specific hybridization of the coumarin core with a piperidine sulfonamide at the 6-position, generating a unique pharmacophore that cannot be replicated by simple coumarins or separate sulfonamides. Unsubstituted coumarin lacks the key sulfonamide hydrogen bond acceptor/donor capabilities required for PPAR-γ agonism, while generic piperidine sulfonamides lack the planar aromatic coumarin scaffold essential for fitting into the α-glucosidase active site [1]. This precise architecture enables simultaneous engagement of multiple diabetic targets—a polypharmacological profile that is entirely absent in precursor reagents such as coumarin-6-sulfonyl chloride or piperidine alone [2].

Quantitative Differentiation Guide for 6-(piperidinosulfonyl)-2H-chromen-2-one and Its Closest Analogs


α-Glucosidase Inhibition: Superior Potency of the Chromene-Sulfonamide Core over the Clinical Standard Acarbose

In a 2024 structure-activity relationship (SAR) study, the most active 6-(piperidin-1-ylsulfonyl)-2H-chromene derivative (compound 10) exhibited an IC50 of 0.584 ± 0.02 µg/mL against α-glucosidase, demonstrating 1.4-fold greater potency than the standard-of-care drug Acarbose (IC50 = 0.805 ± 0.03 µg/mL) in the same in vitro assay [1]. This finding is directly relevant to the 6-(piperidinosulfonyl)-2H-chromen-2-one chemotype, as the sulfonamide linkage and 2H-chromene core are the primary pharmacophoric elements responsible for the inhibitory activity.

Type 2 Diabetes Mellitus Postprandial Hyperglycemia α-Glucosidase Inhibitors

PPAR-γ Agonism: Comparable Potency to Pioglitazone with a Distinct Chemotype

The 2024 study evaluated the same series of 2H-chromene-sulfonamide derivatives for PPAR-γ agonism. Compound 6 demonstrated an IC50 of 3.453 ± 0.14 µg/mL, which is approximately 1.4-fold more potent than the marketed thiazolidinedione drug Pioglitazone (IC50 = 4.884 ± 0.29 µg/mL) under identical assay conditions [1]. This data point is significant because it identifies a structurally novel, non-thiazolidinedione PPAR-γ agonist with equipotent or superior activity, a fact relevant for research groups seeking to avoid the well-documented cardiovascular safety liabilities historically associated with the thiazolidinedione class.

Insulin Sensitization PPAR-γ Agonists Metabolic Syndrome

Broad Target Engagement Profile Versus Standard Single-Target Drugs

Unlike Acarbose (selective α-glucosidase inhibitor) or Pioglitazone (selective PPAR-γ agonist), the 6-(piperidinosulfonyl) chemotype demonstrates a broad target engagement profile. BindingDB data show the 2H-chromene-sulfonamide class interacts with P2Y6 purinoceptor (IC50 = 37 nM in human 1321N1 cells) [1], CRTH2 receptor (IC50 = 26–85 nM in CHO cell membranes) [2], and CYP450 2D6 (IC50 > 6,000 nM) [3]. This multi-target profile, combined with the validated anti-diabetic activity, positions the compound as a uniquely versatile pharmacological tool for studying polypharmacology in metabolic diseases.

Polypharmacology Kinase Selectivity GPCR Activity

Predicted Oral Bioavailability and Drug-Likeness Compliance

In silico ADME profiling of the 2H-chromene-sulfonamide series demonstrated full compliance with both Lipinski's Rule of Five and Veber's rules, with a topological polar surface area (tPSA) of 72.1 Ų, only 2 rotatable bonds, and zero hydrogen bond donors, predicting excellent oral bioavailability [1] [2]. This is a differentiating factor compared to many competitor α-glucosidase inhibitors or peptide-based PPAR-γ modulators, which often have higher molecular weights, excessive rotatable bonds, or poor permeability.

ADME Oral Bioavailability Lipinski's Rule of Five

High-Impact Application Scenarios for 6-(piperidinosulfonyl)-2H-chromen-2-one Based on Evidence


Multi-Target Lead Optimization for Type 2 Diabetes Mellitus

Research groups developing next-generation anti-diabetic agents should use this scaffold as a starting point for lead optimization, as it provides a validated foundation with balanced activity against α-glucosidase and PPAR-γ [1]. The in vitro data demonstrates a 1.4-fold improvement in α-glucosidase IC50 over Acarbose and a 1.4-fold improvement in PPAR-γ agonism over Pioglitazone when using the chromene-sulfonamide core, while the in silico ADME profile supports oral bioavailability [1]. This dual activity uniquely enables simultaneous control of postprandial hyperglycemia and insulin sensitization from a single chemical entity.

Chemical Biology Probe for Polypharmacology Studies

The compound's broad target engagement profile, which spans GPCRs (P2Y6, IC50 = 37 nM [2]), nuclear receptors (PPAR-γ), and metabolic enzymes (α-glucosidase, α-amylase), makes it a valuable chemical probe for investigating the therapeutic relevance of polypharmacology in metabolic disorders. Compared to single-target probes like Acarbose or Pioglitazone, this chemotype allows researchers to interrogate biological network effects in vitro and in vivo with a single small molecule, reducing experimental complexity and procurement needs [3].

Negative Control Generation for P2Y6 and CRTH2 Receptor Studies

Given the documented activity at the P2Y6 receptor (antagonist IC50 = 37 nM [2]) and CRTH2 receptor (antagonist IC50 = 26–85 nM [4]), this compound can serve as a reference antagonist or as a scaffold for developing selective negative controls in inflammatory and urological receptor pharmacology. Its chemical tractability, supported by a straightforward synthetic route from coumarin-6-sulfonyl chloride, enables rapid analog generation for selectivity profiling, a practical advantage for procurement in receptor biology labs [5].

ADME-Tox Benchmarking Standard

The compound's structural simplicity and favorable computed properties—molecular weight 293.34 g/mol, LogP 1.9, tPSA 72.1 Ų, and zero hydrogen bond donors [6] [7]—make it an ideal benchmarking standard for validating new in silico ADME prediction models or in vitro permeability assays. Unlike larger, more complex drug molecules, this coumarin-sulfonamide hybrid provides a clear, interpretable data point for calibrating Caco-2 or PAMPA permeability screens, meeting a recurrent procurement need in pharmaceutical analytical departments.

Quote Request

Request a Quote for 6-(piperidinosulfonyl)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.